(R)-(+)-Celiprolol-d9 Hydrochloride is a deuterated derivative of Celiprolol, which is primarily utilized as a beta-blocker for managing hypertension and angina pectoris. The incorporation of deuterium atoms enhances the stability and tracking of the compound in pharmacokinetic studies. This isotopically labeled compound is significant in research settings, providing insights into metabolic pathways and interactions within biological systems.
The compound is synthesized from Celiprolol through methods that incorporate deuterium, typically using catalytic hydrogen-deuterium exchange reactions. This process allows for the precise labeling of the molecule, making it a valuable tool in both analytical chemistry and biological research.
(R)-(+)-Celiprolol-d9 Hydrochloride falls under the category of small molecules, specifically as a cardioselective beta-1 adrenergic antagonist with potential antihypertensive and antianginal properties. It is classified as an investigational drug due to its applications in research rather than widespread clinical use.
The synthesis of (R)-(+)-Celiprolol-d9 Hydrochloride involves several key steps:
The molecular formula for (R)-(+)-Celiprolol-d9 Hydrochloride is with a molecular weight of approximately 425.01 g/mol. The structure features nine deuterium atoms replacing hydrogen atoms from the original Celiprolol molecule.
(R)-(+)-Celiprolol-d9 Hydrochloride can undergo various chemical reactions:
(R)-(+)-Celiprolol-d9 Hydrochloride functions primarily as a selective beta-1 adrenergic receptor antagonist. This mechanism leads to:
The presence of deuterium does not alter this fundamental mechanism but enhances metabolic stability, allowing for more detailed tracking in pharmacokinetic studies.
(R)-(+)-Celiprolol-d9 Hydrochloride has diverse applications across several scientific fields:
(R)-(+)-Celiprolol-d9 Hydrochloride is a deuterium-enriched isotopologue of the beta-adrenergic blocker celiprolol, designed for advanced pharmacological and metabolic studies. Its molecular formula is C₂₀H₂₄D₉N₃O₄•HCl, with a molecular weight of 425.02 g/mol [2] [6]. The deuterium atoms are strategically incorporated at nine positions within the tert-butylamino moiety, specifically replacing all hydrogen atoms in the three methyl groups (-CD₃) of the tert-butyl substituent [6] [10]. This labeling pattern creates a d9 isotopic signature, as confirmed by high-resolution mass spectrometry (HRMS) with an accurate mass of 424.02 Da for the free base [6].
Table 1: Molecular Identity of (R)-(+)-Celiprolol-d9 Hydrochloride
Property | Specification |
---|---|
CAS Number | 1330045-90-3 |
Molecular Formula | C₂₀H₂₄D₉N₃O₄•HCl |
Molecular Weight | 425.02 g/mol |
Deuterium Positions | tert-Butyl group (all nine H-atoms) |
SMILES Notation | CCN(CC)C(NC1=CC(C(C)=O)=C(OC[C@H2]([OH])CNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C1)=O.Cl [6] |
The isotopic substitution does not alter the fundamental chemical reactivity but introduces measurable mass differences crucial for tracing molecular pathways in biological systems [10]. The compound's purity exceeds 95% as verified by HPLC, ensuring reliability for research applications [2] [6].
The chiral integrity of (R)-(+)-Celiprolol-d9 Hydrochloride is paramount to its biological function. It retains the (R)-configuration at the chiral center (C-2 position of the glycerol side chain), identical to its non-deuterated counterpart [2] [9]. This stereochemical specificity is critical for beta-1 adrenergic receptor selectivity and partial beta-2 agonist activity [8]. The synthesis of this enantiopure compound requires advanced chiral resolution techniques:
The absolute configuration is validated through optical rotation comparisons with non-deuterated (R)-(+)-Celiprolol Hydrochloride (CAS: 125638-91-7) [9]. Maintenance of enantiomeric purity (>99% ee) is essential to avoid pharmacological interference from the (S)-enantiomer, which exhibits distinct receptor binding profiles [8].
Deuteration induces subtle but significant alterations in physicochemical properties while preserving core pharmacological behavior:
Table 2: Comparative Properties of Deuterated vs. Non-Deuterated Celiprolol
Property | (R)-(+)-Celiprolol-d9 HCl | (R)-(+)-Celiprolol HCl | Change |
---|---|---|---|
Molecular Weight | 425.02 g/mol | 415.96 g/mol | +9.06 Da |
LogP (Predicted) | ~1.45 | ~1.52 | Slight decrease |
Hydrogen Bond Donors | 3 | 3 | Unchanged |
Hydrogen Bond Acceptors | 8 | 8 | Unchanged |
Key Metabolic Sites | Deuterated tert-butyl group | Non-deuterated group | Blocked oxidative metabolism |
The deuterium kinetic isotope effect (DKIE) reduces metabolic degradation at the tert-butyl site, potentially extending half-life in vivo without altering primary receptor interactions [10]. Crystallographic studies reveal identical lattice parameters for both forms, confirming that deuteration does not disrupt solid-state packing or salt formation [6] [9]. Solubility profiles remain comparable, with both compounds exhibiting slight solubility in water and methanol [5].
The structural identity of (R)-(+)-Celiprolol-d9 Hydrochloride is rigorously confirmed through multimodal analytical techniques:
Table 3: Spectroscopic and Crystallographic Signatures
Technique | Key Features | Deuteration Impact |
---|---|---|
¹H NMR | Loss of tert-butyl signals (δ 1.15 ppm) | Definitive confirmation of labeling |
ESI-MS | [M+H]⁺ = 388.3 (Δ +9 vs. non-deuterated) | Mass shift validates d9 incorporation |
HPLC-UV | tʀ = 8.2 min (identical to non-deuterated) | Confirms chemical stability |
XRD | Monoclinic system; β-angle >100° | Preserved crystal lattice |
These analyses collectively ensure the compound's suitability as an internal standard in mass spectrometry-based quantification and as a tracer for metabolic studies [2] [10].
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: